4-Bromo-2-(tert-butyl)thiazole
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Overview
Description
4-Bromo-2-(tert-butyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C7H10BrNS and a molecular weight of 220.13 g/mol . Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Mechanism of Action
Mode of Action
Thiazole derivatives are known for their versatile reactivity due to the presence of sulfur and nitrogen in the ring structure . This allows them to participate in various types of reactions, potentially leading to diverse biological effects.
Biochemical Pathways
Thiazole compounds can potentially influence a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
Its molecular weight of 22013 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight under 500 are generally considered to have good oral bioavailability.
Result of Action
As a thiazole derivative, it may have a range of potential effects depending on its specific interactions with biological targets .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. One common method includes the reaction of 2-(tert-butyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated thiazole.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(tert-butyl)thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(tert-butyl)thiazole.
Scientific Research Applications
4-Bromo-2-(tert-butyl)thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active thiazole derivatives.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(1,1-dimethylethyl)thiazole: Similar in structure but with different substitution patterns.
4-Isopropyl-2-(tert-butyl)thiazole: Similar in structure but with different alkyl groups.
Uniqueness
4-Bromo-2-(tert-butyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCNEXNLPXCWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-21-2 |
Source
|
Record name | 4-bromo-2-(tert-butyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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